N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative, characterized by its complex ring structure, incorporating both benzothiadiazole and dioxothiolan motifs. Sulfonamides, historically significant in the development of antibiotics, continue to attract research interest due to their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S3/c14-8-5-20(15,16)4-7(8)13-21(17,18)9-3-1-2-6-10(9)12-19-11-6/h1-3,7-8,13-14H,4-5H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCOJORGDRCGIG-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic synthesis techniques:
Step 1: : Formation of the benzothiadiazole scaffold through cyclization reactions.
Step 2: : Introduction of the dioxothiolan ring via oxidative conditions.
Step 3: : Sulfonation reactions to introduce the sulfonamide functionality.
Key reaction conditions include controlled temperatures, pH adjustments, and the use of specific catalysts to facilitate each step effectively.
Industrial Production Methods: Industrial production of this compound would leverage large-scale organic synthesis setups, potentially utilizing continuous flow reactors to enhance efficiency and yield. Solvent selection, purification techniques such as crystallization or chromatography, and stringent quality control measures are vital to ensure the compound's purity and consistency.
Chemical Reactions Analysis
Oxidation: : The compound undergoes oxidative reactions, typically facilitated by peroxides or other oxidizing agents, resulting in the modification of the thiolan ring.
Reduction: : Reductive conditions, employing agents like sodium borohydride, can lead to deoxygenation of the dioxothiolan ring.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, leading to various derivatives.
Oxidation: : Hydrogen peroxide, atmospheric oxygen.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, amines.
Major Products: The major products formed from these reactions include a range of sulfonamide derivatives, each with unique chemical and biological properties, depending on the specific reagents and conditions employed.
Scientific Research Applications
The compound finds extensive applications across various scientific fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules and as a reagent in various organic synthesis protocols.
Biology: : Investigated for its potential as an enzyme inhibitor, specifically targeting sulfonamide-sensitive enzymes.
Medicine: : Explored for its antibacterial and antifungal properties, with ongoing research into its efficacy and safety profiles.
Industry: : Applied in the development of specialty chemicals and in the formulation of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules:
Molecular Targets: : It targets specific enzymes and proteins, disrupting their normal functions.
Pathways Involved: : It interferes with metabolic pathways, particularly those involving the synthesis and processing of essential biomolecules.
Comparison with Similar Compounds
Conclusion
This compound is a compound of considerable interest due to its unique structure and diverse applications in scientific research and industry. Its preparation involves complex synthetic routes, and it participates in a variety of chemical reactions, offering significant potential for further exploration and utilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
